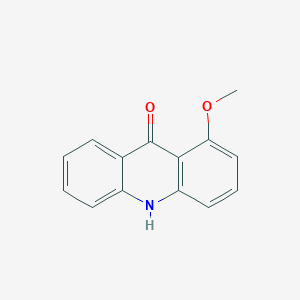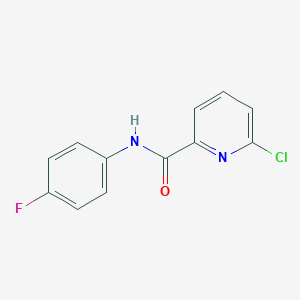
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- is a chemical compound that belongs to the class of tetrazoles. It is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to induce cell cycle arrest and apoptosis in cancer cells. It is also believed to act as a chelating agent for metal ions, leading to the formation of stable complexes.
Biochemical and Physiological Effects:
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. It also possesses anti-angiogenic properties, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- in lab experiments include its high stability, low toxicity, and potential applications in various fields of research. However, its limitations include the lack of in vivo data, the need for further optimization of the synthesis method, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)-. One direction is to investigate its potential applications in the field of materials science, such as the synthesis of new MOFs and coordination polymers. Another direction is to explore its anti-inflammatory and anti-tumor activities in vivo, as well as its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further optimization of the synthesis method and the investigation of its potential off-target effects are also important future directions.
Synthesemethoden
The synthesis of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- can be achieved through several methods, including the reaction of 2-(4-chlorophenoxy)ethylamine with sodium azide in the presence of copper(I) chloride, or through the reaction of 2-(4-chlorophenoxy)ethylamine with sodium nitrite and sodium azide. The yield of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of reagents, and the reaction time.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It also possesses potential applications in the field of materials science, as it can be used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Eigenschaften
CAS-Nummer |
76167-89-0 |
|---|---|
Produktname |
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- |
Molekularformel |
C9H9ClN4O |
Molekulargewicht |
224.65 g/mol |
IUPAC-Name |
5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-3-8(4-2-7)15-6-5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) |
InChI-Schlüssel |
IQPUUCJRMGMYET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCC2=NNN=N2)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OCCC2=NNN=N2)Cl |
Andere CAS-Nummern |
76167-89-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)




![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)